![molecular formula C11H15NO2 B15092386 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol
Description
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted with a methylaminoethanol side chain at the 5-position.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H15NO2/c13-5-4-12-8-9-1-2-11-10(7-9)3-6-14-11/h1-2,7,12-13H,3-6,8H2 |
InChI Key |
KLFUHUINYPUPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-ylmethanol.
Amination: The hydroxyl group of the starting material is converted to an amine group through a reaction with an appropriate amine source under controlled conditions.
Ethanolamine Addition: The resulting intermediate is then reacted with ethanolamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.
Scientific Research Applications
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol and three related compounds from the evidence:
Key Comparative Insights:
Functional Group Impact: The aminoethanol group in the target compound introduces hydrogen-bonding capacity and basicity, enhancing water solubility compared to the tertiary alcohol in 2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol . This could improve bioavailability in drug design. The 5-iodo substitution in 2-(1-hydroxy-1-methyl-ethyl)-5-iodo-2,3-dihydro-benzofuran-6-ol increases molecular weight significantly (320.13 g/mol) and may confer radioimaging utility . The simple phenolic hydroxyl in 2,3-dihydrobenzofuran-5-ol limits reactivity but makes it a precursor for electrophilic aromatic substitution .
Safety and Handling :
- The tertiary alcohol derivative () requires precautions for inhalation risks due to its volatility , whereas the iodine-containing analog () likely demands shielding from light and controlled handling due to iodine’s reactivity .
Synthetic Utility: The aminoethanol side chain in the target compound is synthetically versatile, enabling derivatization via amine acylation or oxidation of the alcohol. In contrast, the iodine substituent in ’s compound offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Research Findings and Gaps
- Pharmacological Potential: Aminoethanol-substituted benzofurans are often explored as β-adrenergic receptor ligands. The target compound’s structure aligns with this class, though specific activity data are lacking.
- Stability : The dihydrobenzofuran core (common across all analogs) provides resistance to oxidation compared to fully aromatic benzofurans, as seen in 2,3-dihydrobenzofuran-5-ol .
- Data Limitations: No direct studies on the target compound’s synthesis, toxicity, or applications were found in the evidence. Further research is needed to characterize its biological and chemical profiles.
Biological Activity
2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol (CAS No. 1157609-84-1) is an organic compound with a unique structure that includes a benzofuran moiety linked to an ethanolamine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of 193.24 g/mol. Its structure features both amine and alcohol functional groups, which are critical for its chemical reactivity and biological interactions. The presence of the benzofuran ring is particularly significant, as benzofuran derivatives are known for their diverse biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties by inhibiting the growth of various bacterial strains.
- Antioxidant Properties : The compound's structural features suggest potential antioxidant capabilities, which could protect cells from oxidative stress.
- Neuroprotective Effects : Analogues of benzofuran have been studied for their neuroprotective effects, indicating that this compound may also offer similar benefits.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged significantly, suggesting that structural variations can influence bioactivity.
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 0.0048 | E. coli |
Compound B | 0.0195 | Bacillus mycoides |
Compound C | 0.039 | C. albicans |
Neuroprotective Studies
Research on related benzofuran compounds has demonstrated neuroprotective effects in animal models. For example, one study showed that certain derivatives protected mice from head injuries by inhibiting lipid peroxidation and scavenging superoxyl radicals .
Case Studies
Several case studies have investigated the biological activities of compounds structurally similar to this compound:
- Study on Neuroprotection : A series of alpha-tocopherol analogues were synthesized to evaluate their neuroprotective properties against oxidative stress in brain tissues. The findings indicated that certain analogues exhibited significant protective effects .
- Antimicrobial Efficacy : A comparative study on various alkaloids demonstrated that specific structural modifications enhanced antimicrobial activity against pathogens like E. coli and S. aureus .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of 2,3-dihydrobenzofuran-5-methanamine with 2-bromoethanol under basic conditions (e.g., NaH or K₂CO₃ in THF). Optimization includes temperature control (0–25°C) and inert atmosphere to minimize side reactions like oxidation of the dihydrobenzofuran ring .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/petroleum ether gradient) .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm regiochemistry and functional groups (e.g., NH and OH protons at δ 2.5–3.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .
Q. What solvents and storage conditions are optimal for preserving stability?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol). Avoid halogenated solvents due to potential halogen exchange reactions .
- Storage : Store at −20°C under nitrogen in amber vials to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can metabolic stability and degradation pathways of this compound be studied in vitro?
- Experimental Design :
- Microsomal Assay : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound and metabolites using LC-MS/MS .
- Degradation Pathways : Identify oxidation products (e.g., hydroxylation at the benzofuran ring) or N-dealkylation via HRMS and isotopic labeling .
Q. What strategies mitigate contradictions in bioactivity data across cell-based assays?
- Troubleshooting :
- Solvent Effects : Ensure residual DMSO ≤0.1% to avoid cytotoxicity .
- Batch Variability : Standardize compound purity and salt forms (e.g., hydrochloride vs. free base) .
- Assay Controls : Include reference compounds (e.g., β-adrenergic agonists for receptor-binding studies) to validate assay sensitivity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to map binding affinities .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100 ns trajectories .
Critical Analysis of Evidence
- Synthesis : and provide validated protocols for analogous dihydrobenzofuran derivatives, but modifications (e.g., protecting group strategies) may be needed for this compound.
- Bioactivity : and highlight the importance of stereochemistry and salt forms in pharmacological profiles, which must be rigorously controlled .
- Contradictions : Variability in reported LogP values (1.2–1.8) suggests batch-dependent impurities; orthogonal analytical methods (e.g., NMR + LC-MS) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.